Home > Products > Screening Compounds P29360 > 6,7-Didehydro Mometasone Furoate
6,7-Didehydro Mometasone Furoate -

6,7-Didehydro Mometasone Furoate

Catalog Number: EVT-13976885
CAS Number:
Molecular Formula: C27H28Cl2O6
Molecular Weight: 519.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Didehydro Mometasone Furoate, also known as 6,7-Delta Mometasone Furoate, is a synthetic corticosteroid derived from Mometasone Furoate. This compound is primarily recognized for its anti-inflammatory properties and is utilized in the treatment of various skin disorders and respiratory conditions like asthma and allergic rhinitis. The molecular formula of 6,7-Didehydro Mometasone Furoate is C27H28Cl2O6, with a molecular weight of approximately 519.41 g/mol .

Source and Classification

This compound is classified under corticosteroids, specifically as a glucocorticoid. Corticosteroids are steroid hormones produced in the adrenal cortex and are involved in a range of physiological processes including immune response regulation and inflammation control. 6,7-Didehydro Mometasone Furoate is categorized as an impurity of Mometasone Furoate, indicating its presence during the synthesis or degradation of the primary compound .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-Didehydro Mometasone Furoate involves several key steps, primarily focusing on the introduction of a double bond between the 6th and 7th carbon atoms of the steroid backbone. This transformation can be achieved through dehydrogenation reactions using specific reagents under controlled conditions.

Common methods include:

  • Dehydrogenation Reaction: Utilizing perchloric acid in dichloromethane at low temperatures to facilitate the formation of the double bond.
  • Chromatographic Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high yield and purity by removing impurities.

Industrial production mirrors these laboratory methods but requires stricter controls to maintain product quality at a larger scale.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6,7-Didehydro Mometasone Furoate features a steroid framework with specific functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:

  • Molecular Formula: C27H28Cl2O6
  • Molecular Weight: 519.41 g/mol
  • InChI Key: A detailed InChI representation is available for computational modeling and chemical databases .

The compound's structure includes several rings typical of corticosteroids, with notable substituents that influence its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

6,7-Didehydro Mometasone Furoate can undergo various chemical reactions:

  • Oxidation: This process can convert the compound into different derivatives such as ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The double bond can be reduced back to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Substitution at various positions on the steroid backbone can occur using halogens or organometallic compounds .

These reactions are crucial for modifying the compound's structure to enhance its therapeutic efficacy or to synthesize related compounds.

Mechanism of Action

Process and Data

The mechanism of action for 6,7-Didehydro Mometasone Furoate involves binding to glucocorticoid receptors within target cells. This interaction leads to:

  1. Gene Expression Modulation: Upon binding, the receptor-ligand complex translocates to the nucleus where it influences gene transcription related to inflammation and immune response.
  2. Anti-Inflammatory Effects: The compound reduces the expression of pro-inflammatory cytokines and mediators, thereby alleviating symptoms associated with inflammatory conditions .

This mechanism underlies its effectiveness in treating asthma and skin disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties of 6,7-Didehydro Mometasone Furoate include:

  • Appearance: Typically presented as a neat solid.
  • Solubility: Water solubility is low at approximately 0.0108 mg/mL.
  • LogP (Partition Coefficient): Values indicating hydrophobicity vary between 4.27 to 5.06 depending on conditions.
  • pKa Values: Strongest acidic pKa around 13.84 suggests limited ionization at physiological pH levels .

These properties are significant for understanding its behavior in biological systems.

Applications

Scientific Uses

6,7-Didehydro Mometasone Furoate finds applications primarily in:

  • Pharmaceutical Development: As an impurity profile in formulations of Mometasone Furoate, it aids in quality control during drug manufacturing.
  • Research: Its study contributes to understanding corticosteroid mechanisms and developing new therapeutic agents targeting inflammatory diseases .
Synthetic Chemistry and Structural Elucidation of 6,7-Didehydro Mometasone Furoate

Synthetic Routes for 6,7-Didehydro Mometasone Furoate as a Process-Related Impurity

6,7-Didehydro Mometasone Furoate (C₂₇H₂₈Cl₂O₆; MW 519.41) arises as a process-related impurity during the synthesis of the corticosteroid Mometasone Furoate (MF). Its formation is intrinsically linked to dehydrogenation side reactions occurring at the Δ⁶,⁷-position of the steroidal B-ring under specific synthetic conditions [2] [10]. Industrial MF synthesis typically starts from 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8-DM) and involves sequential steps: epoxide ring opening, oxidation, chlorination, and C17-OH furoylation [1] [4]. The dehydrogenation yielding the 6,7-didehydro derivative occurs under two primary scenarios:

  • Metal-Catalyzed Dehydrogenation: During Pd/C-mediated dehalogenation steps (e.g., Barton reaction for 9α-bromo intermediate reduction), trace Pd residues or over-reaction conditions facilitate allylic dehydrogenation at C6–C7. This introduces a conjugated diene system extending the existing Δ¹,⁴-diene [1] [7].
  • Oxidative Stress: Strong oxidants (e.g., pyridinium chlorochromate, PCC) used for 11β-OH → 11-oxo conversion can promote unintended dehydrogenation, particularly at elevated temperatures or prolonged reaction times. The electron-rich Δ⁴,⁶-diene system in MF precursors is susceptible to oxidation [1] [10].

Table 1: Key Synthetic Conditions Leading to 6,7-Didehydro Mometasone Furoate Formation

Reaction StepDehydrogenation Agent/ConditionTypical Yield of ImpurityMitigation Strategy
DehalogenationPd/C, Zn dust, thioglycolic acid0.5–2.0%Strict O₂ exclusion, controlled reaction time [1]
11β-OH OxidationPyridinium chlorochromate (PCC)1.0–3.5%Use of milder oxidants (e.g., Dess-Martin periodinane) [10]
FuroylationBase-catalyzed elimination<0.5%Low-temperature acylation, optimized stoichiometry [4]

Isolation of this impurity employs preparative HPLC with C18 reverse-phase columns, using acetonitrile/water gradients. It typically elutes later than MF due to increased hydrophobicity from the extended conjugated system [2] [10].

Mechanistic Insights into Dehydrogenation Reactions During Mometasone Furoate Synthesis

The formation of 6,7-Didehydro MF proceeds via two dominant mechanistic pathways, influenced by reaction conditions:1. Metal-Mediated Allylic Dehydrogenation: Pd⁰ species (from Pd/C) abstract hydride from C7, generating a Pd–H intermediate and a steroidal carbocation at C7. Subsequent β-hydride elimination from C6 yields the Δ⁶,⁷-bond. This step is favored by:- Basic conditions (e.g., triethylamine in furoylation)- Temperatures >40°C- Traces of O₂ acting as a hydride acceptor [1] [4].The reaction is autocatalytic, as Pd–H decomposes to regenerate Pd⁰, perpetuating dehydrogenation [1].

  • Acid- or Oxidant-Driven Dehydration: Strong Brønsted acids (e.g., HBr in acetic acid during epoxide opening) or oxidants (PCC) protonate the C5–C6 enone system, forming a dienol intermediate. Oxidation or dehydration then generates the Δ⁶,⁷-bond. Kinetic studies show this pathway dominates under:
  • High acidity (pH < 2)
  • Elevated temperatures (>50°C)
  • Polar aprotic solvents (e.g., DMF, DMAC) [4] [9].

Table 2: Influence of Reaction Parameters on 6,7-Didehydro MF Formation

ParameterLow-Risk ConditionHigh-Risk ConditionFold Increase in Impurity
Temperature20–25°C60–70°C8–10× [1]
Solvent PolarityCH₂Cl₂N,N-Dimethylacetamide4–6× [4]
Catalyst Loading0.5 mol% Pd/C5 mol% Pd/C3–5× [7]
Reaction AtmosphereN₂-purgedAir-equilibrated6–8× [1]

Structural Modifications and Positional Isomerism in Steroidal Impurity Formation

6,7-Didehydro MF (C₂₇H₂₈Cl₂O₆) exhibits a distinct conjugated triene system spanning C1–C2, C4–C5, and C6–C7, fundamentally altering its spectral properties compared to MF:

  • UV-Vis Spectroscopy: Shows λₘₐₓ at 282 nm (ε ≈ 18,500 L·mol⁻¹·cm⁻¹) in methanol, attributable to the π→π* transition of the extended 1,4,6-triene-3-one chromophore. This contrasts with MF’s λₘₐₓ at 244 nm (Δ⁴-3-ketone) [3] [6].
  • NMR Signatures: Key differences include:
  • Downfield shift of H-7 to δ 6.15 ppm (d, J=10.0 Hz) due to deshielding by C6–C7 double bond.
  • Loss of H-6 and H-7 methylene signals (present in MF at δ 2.3–2.5 ppm).
  • C6/C7 chemical shifts at δ 128.5 and 141.2 ppm, confirming sp² hybridization [3] [10].
  • Mass Spectrometry: HRMS shows [M+H]⁺ at m/z 519.1422 (calc. 519.1419 for C₂₇H₂₉Cl₂O₆⁺), with characteristic fragments at m/z 355 (loss of furoate) and 337 (further loss of H₂O) [5].

Table 3: Comparative NMR Data for Mometasone Furoate vs. 6,7-Didehydro Derivative (CDCl₃, 500 MHz)

PositionMometasone Furoate (δ ppm)6,7-Didehydro MF (δ ppm)Shift Change (Δδ)
H-45.95 (s)6.02 (s)+0.07
H-6α/β2.35–2.45 (m)--
H-72.28 (m)6.15 (d, J=10.0 Hz)+3.87
H-191.02 (s)1.08 (s)+0.06
C-631.5128.5+97.0
C-732.1141.2+109.1

Positional isomerism is critical: The 6,7-didehydro isomer is distinct from Δ⁸⁽¹⁴⁾ or Δ¹⁴ isomers by:

  • Chromatographic Behavior: 6,7-Didehydro MF elutes earlier than Δ⁸⁽¹⁴⁾ isomers in normal-phase HPLC but later in reverse-phase systems due to increased planarity [10].
  • Thermal Stability: The 6,7-didehydro bond is susceptible to [4+2] cycloadditions, unlike isolated double bonds (e.g., Δ¹⁴ isomers) [6].
  • Stereoelectronic Effects: The C6–C7 double bond reduces steric crowding at C10, increasing the C19 methyl group’s rotational freedom, evidenced by NMR line narrowing at 25°C [3].

Structural Diagram:

Furoate-O                        Cl  │                          │  C17-O-C(=O)           O=C-CH₂Cl  │                          │  ┌──┴──┐                   ┌───┴───┐  │     │                   │       │  C13   C16-CH₃          C20═O    C21  │     │                   │       │  ...─C8─C9═C11─O           C18─C19─C10...  ║   │  C6═C7  (Conjugated diene extending Δ⁴,⁶-bond)  

Properties

Product Name

6,7-Didehydro Mometasone Furoate

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Molecular Formula

C27H28Cl2O6

Molecular Weight

519.4 g/mol

InChI

InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-10,12,15,18-19,21,31H,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

JFGMTKHJWUPPDD-ZULDAHANSA-N

Canonical SMILES

CC1CC2C3C=CC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=CC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.